molecular formula C12H20O4 B14466320 ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 73831-19-3

ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B14466320
CAS No.: 73831-19-3
M. Wt: 228.28 g/mol
InChI Key: JNMDUFGIQGFDSX-ZJUUUORDSA-N
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Description

Ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[45]decane-8-carboxylate is a chemical compound with the molecular formula C12H20O4 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable diol with an ethyl ester in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
  • Ethyl (7R,8S)-8-(methylamino)-1,4-dioxaspiro[4.5]decane-7-carboxylate

Uniqueness

Ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is unique due to its specific stereochemistry and the presence of a spirocyclic structure. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

73831-19-3

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C12H20O4/c1-3-14-11(13)10-4-5-12(8-9(10)2)15-6-7-16-12/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1

InChI Key

JNMDUFGIQGFDSX-ZJUUUORDSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCC2(C[C@H]1C)OCCO2

Canonical SMILES

CCOC(=O)C1CCC2(CC1C)OCCO2

Origin of Product

United States

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